molecular formula C28H33F4N3O B12411577 (1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole

(1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole

Cat. No.: B12411577
M. Wt: 503.6 g/mol
InChI Key: BKHIBYHLBQEIQK-XGCWNURASA-N
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Description

The compound (1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole is a complex organic molecule with potential applications in various scientific fields. This compound features multiple fluorine atoms, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole typically involves multiple steps, including the formation of the azetidine ring and the introduction of fluorine atoms. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. For instance, the use of copper-catalyzed oxidative dehydrogenative reactions has been reported in similar synthetic processes .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase efficiency and reduce costs. The use of continuous flow reactors and advanced purification techniques might be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure and functional groups make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, the compound’s fluorinated structure can be useful for probing biological systems. Fluorine atoms can act as tracers in imaging studies or influence the compound’s interaction with biological targets.

Medicine

The compound’s potential medicinal applications include acting as a lead compound for drug development. Its interactions with specific molecular targets could be explored for therapeutic purposes, such as treating diseases or modulating biological pathways.

Industry

In industry, the compound might be used in the development of advanced materials or as a specialty chemical in various applications. Its unique properties could make it suitable for use in electronics, coatings, or other high-tech industries.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole lies in its specific arrangement of functional groups and fluorine atoms. This unique structure can result in distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C28H33F4N3O

Molecular Weight

503.6 g/mol

IUPAC Name

(1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole

InChI

InChI=1S/C28H33F4N3O/c1-17-11-21-20-7-4-5-8-24(20)33-26(21)27(35(17)16-28(2,3)32)25-22(30)12-18(13-23(25)31)36-19-14-34(15-19)10-6-9-29/h4-5,7-8,12-13,17,19,27,33H,6,9-11,14-16H2,1-3H3/t17-,27-/m1/s1

InChI Key

BKHIBYHLBQEIQK-XGCWNURASA-N

Isomeric SMILES

C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)OC4CN(C4)CCCF)F)NC5=CC=CC=C25

Canonical SMILES

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)OC4CN(C4)CCCF)F)NC5=CC=CC=C25

Origin of Product

United States

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